2-(3-nitrobenzylidene)-1H-indene-1,3(2H)-dione
Overview
Description
2-(3-nitrobenzylidene)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H9NO4 and its molecular weight is 279.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, (z)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxothiazolidin-4-one, has been reported to interact with glycylpeptide n-tetradecanoyltransferase 2 . This enzyme plays a crucial role in protein modification processes within the cell .
Mode of Action
Compounds with similar structures, such as vaniline and benzylidenehydrazine derivatives, have been evaluated as tyrosinase inhibitors . Tyrosinase is a key enzyme in the production of melanin, and its inhibition can lead to reduced pigmentation .
Biochemical Pathways
The inhibition of tyrosinase, as seen in structurally similar compounds, can affect melanogenesis, the biochemical pathway responsible for melanin production .
Result of Action
If it acts similarly to related compounds, it may result in reduced melanin production due to the inhibition of tyrosinase .
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO4/c18-15-12-6-1-2-7-13(12)16(19)14(15)9-10-4-3-5-11(8-10)17(20)21/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHJBHVKIQIQOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353391 | |
Record name | 2-(3-nitrobenzylidene)-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7421-77-4 | |
Record name | 2-(3-nitrobenzylidene)-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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